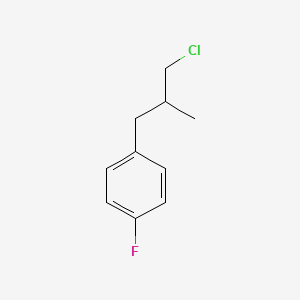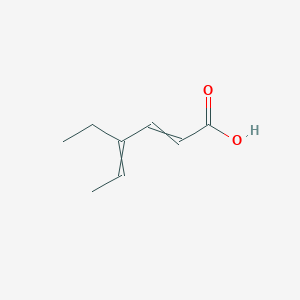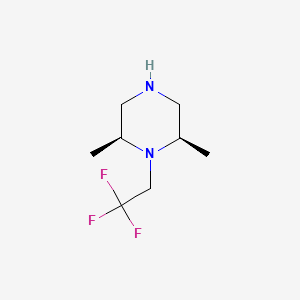
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloro-2-methylpropyl group and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene typically involves the alkylation of 4-fluorobenzene with 3-chloro-2-methylpropyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to further substitution on the aromatic ring.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like DMF or THF.
Electrophilic Aromatic Substitution: Sulfuric acid or aluminum chloride as catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of 1-(3-Hydroxy-2-methylpropyl)-4-fluoro-benzene.
Electrophilic Aromatic Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of 1-(3-Oxo-2-methylpropyl)-4-fluoro-benzene.
科学研究应用
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the reactivity of the benzene ring in electrophilic aromatic substitution. The compound’s effects are mediated through these molecular interactions and pathways.
相似化合物的比较
Similar Compounds
1-(3-Chloro-2-methylpropyl)-benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-1-(2-methylpropyl)benzene: Similar structure but with a different alkyl group, leading to variations in chemical behavior.
1-(3-Chloro-2-methylpropyl)-4-chloro-benzene: Contains an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
1-(3-Chloro-2-methylpropyl)-4-fluoro-benzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the benzene ring. These effects influence the compound’s reactivity and make it valuable for specific synthetic and industrial applications.
属性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylpropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3 |
InChI 键 |
OJPGUQMQIDCRKE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=C(C=C1)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(2R,6R)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B11722522.png)







![3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11722569.png)
